REACTION_CXSMILES
|
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:8]([CH2:10][NH2:11])O.C1C=CC=CC=1.[Cl:18][CH:19]([Cl:23])[C:20](Cl)=[O:21]>O>[Cl:18][CH:19]([Cl:23])[C:20]([N:11]1[C:1]2([CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[O:7][CH2:8][CH2:10]1)=[O:21]
|
Name
|
|
Quantity
|
0.645 mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0.491 mol
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for two additional hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
From a boiling mixture of 64 g
|
Type
|
DISTILLATION
|
Details
|
is continuously distilled off
|
Type
|
CUSTOM
|
Details
|
of water are separated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled
|
Type
|
ADDITION
|
Details
|
(0.55 moles) of a 40% aqueous sodium hydroxide solution are added
|
Type
|
ADDITION
|
Details
|
followed by dropwise addition of 74 g
|
Type
|
WASH
|
Details
|
washed with an aqueous hydrochloric acid solution and subsequently with water
|
Type
|
CUSTOM
|
Details
|
From the neutral mixture obtained benzene
|
Type
|
DISTILLATION
|
Details
|
is distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
(0.4 moles) of a greenish-white crystalline substance are obtained
|
Type
|
CUSTOM
|
Details
|
Recrystallization from absolute ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)N1CCOC12CCCCC2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |